Oxo-piperidin-1-yl-acetic acid (6-bromo-benzo[1,3]dioxol-5-ylmethylene)-hydrazide
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Overview
Description
N’-[(E)-(6-BROMO-2H-13-BENZODIOXOL-5-YL)METHYLIDENE]-2-OXO-2-(PIPERIDIN-1-YL)ACETOHYDRAZIDE is a complex organic compound that features a brominated benzodioxole moiety linked to a piperidine ring through an acylhydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(6-BROMO-2H-13-BENZODIOXOL-5-YL)METHYLIDENE]-2-OXO-2-(PIPERIDIN-1-YL)ACETOHYDRAZIDE typically involves the following steps:
Formation of the Benzodioxole Moiety: The starting material, 6-bromo-2H-1,3-benzodioxole, is synthesized through bromination of 1,3-benzodioxole.
Condensation Reaction: The benzodioxole derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Acylation: The hydrazide is acylated with 2-oxo-2-(piperidin-1-yl)acetic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the acylhydrazone linkage, converting it to the corresponding hydrazine derivative.
Substitution: The bromine atom on the benzodioxole moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Biological Studies: The compound can be used to study the effects of brominated benzodioxole derivatives on cellular processes.
Industrial Applications: It may find use in the synthesis of advanced materials or as a precursor for other complex organic molecules.
Mechanism of Action
The exact mechanism of action of N’-[(E)-(6-BROMO-2H-13-BENZODIOXOL-5-YL)METHYLIDENE]-2-OXO-2-(PIPERIDIN-1-YL)ACETOHYDRAZIDE is not well-documented. it is hypothesized to interact with specific molecular targets such as enzymes or receptors involved in inflammatory or neurological pathways. The acylhydrazone linkage may play a role in binding to these targets, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-BROMO-2-THIENYL)METHYLIDENE]-2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETOHYDRAZIDE
- **N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-(5-[(4-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-Y
Properties
Molecular Formula |
C15H16BrN3O4 |
---|---|
Molecular Weight |
382.21 g/mol |
IUPAC Name |
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-oxo-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C15H16BrN3O4/c16-11-7-13-12(22-9-23-13)6-10(11)8-17-18-14(20)15(21)19-4-2-1-3-5-19/h6-8H,1-5,9H2,(H,18,20)/b17-8+ |
InChI Key |
NSCPKBYLYUSAPI-CAOOACKPSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)C(=O)N/N=C/C2=CC3=C(C=C2Br)OCO3 |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=O)NN=CC2=CC3=C(C=C2Br)OCO3 |
Origin of Product |
United States |
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